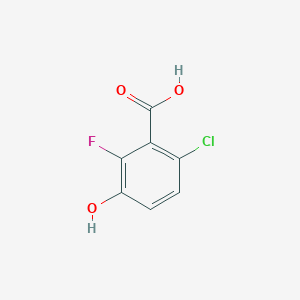

6-Chloro-2-fluoro-3-hydroxybenzoic acid

Descripción general

Descripción

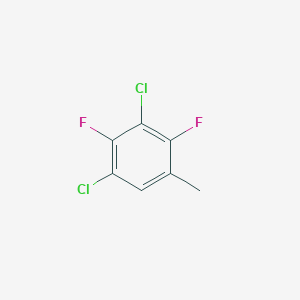

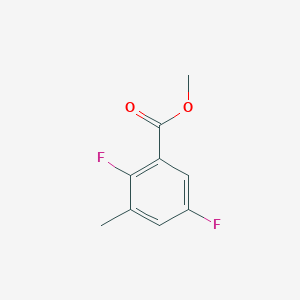

6-Chloro-2-fluoro-3-hydroxybenzoic acid is a chemical compound with the molecular formula C7H4ClFO3 and a molecular weight of 190.56 . It is a solid substance that is typically stored at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is1S/C7H4ClFO3/c8-3-1-2-4 (10)6 (9)5 (3)7 (11)12/h1-2,10H, (H,11,12) . This code provides a standard way to encode the compound’s molecular structure. It is typically stored at temperatures between 2-8°C . The compound’s InChI key is UVPJZCRIYRIFKH-UHFFFAOYSA-N .

Aplicaciones Científicas De Investigación

Plant Disease Resistance

Salicylic acid derivatives, including fluorinated and chlorinated compounds similar to 6-chloro-2-fluoro-3-hydroxybenzoic acid, have been studied for their role in inducing plant defenses against pathogens. This process, known as systemic acquired resistance (SAR), involves the accumulation of pathogenesis-related proteins and provides an attractive target for the development of new plant protection agents. Studies have shown that certain salicylate derivatives can induce more plant defense proteins than salicylic acid itself, suggesting potential applications in enhancing plant disease resistance (Silverman et al., 2005).

Synthesis of Antimicrobial Compounds

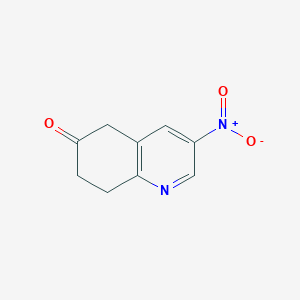

A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a key intermediate for preparing antimicrobial 3-quinolinecarboxylic acid drugs, has been developed. This synthesis involves a sequence of reactions starting from a related compound, highlighting the potential of such halogenated benzoic acids in the synthesis of antimicrobial agents (Zhang et al., 2020).

Heterocyclic Compound Synthesis

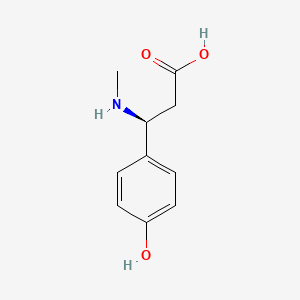

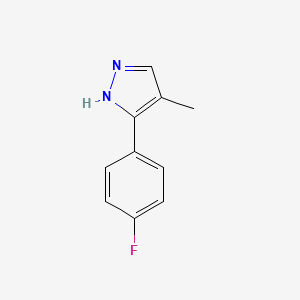

4-Chloro-2-fluoro-5-nitrobenzoic acid, a compound closely related to this compound, has been used as a multireactive building block for the synthesis of various nitrogenous heterocyclic compounds. This demonstrates the utility of such chloro-fluoro-benzoic acids in heterocyclic oriented synthesis, leading to the creation of diverse libraries of heterocyclic compounds important in drug discovery (Křupková et al., 2013).

Environmental Microbiology

Studies on the metabolism of hydroxylated and fluorinated benzoates by certain anaerobic bacteria have provided insights into the initial steps of aromatic acid metabolism in these organisms. This research can enhance our understanding of the environmental fate of halogenated aromatic compounds and their potential impacts on microbial ecology (Mouttaki et al., 2008).

Organic Synthesis and Reactivity

The reactivity of organolithium reagents with unprotected halobenzoic acids, including those related to this compound, has been explored to understand the selectivities in organic synthesis. Such studies contribute to the development of new synthetic methodologies for the functionalization of aromatic compounds (Gohier et al., 2003).

Safety and Hazards

The compound is associated with several hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

6-chloro-2-fluoro-3-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO3/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2,10H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVPJZCRIYRIFKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)F)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluoro-2-methylphenyl)propanoic acid](/img/structure/B6329221.png)

![(Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine](/img/structure/B6329246.png)

![2-Methyl-3H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B6329308.png)

![6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B6329310.png)